N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide
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Overview
Description
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylsulfanyl intermediate, which is then reacted with an ethylating agent to introduce the ethyl group. The resulting intermediate is then coupled with 4-(morpholin-4-ylmethyl)benzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the nitro group would produce the corresponding amine.
Scientific Research Applications
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The furan ring and morpholine moiety may interact with enzymes or receptors, modulating their activity. The sulfanyl group could also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)benzamide
- 4-Bromo-N-(furan-2-ylmethyl)benzamide
- N-(Furan-2-ylmethyl)-2-methylbenzamide
Uniqueness
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of both the furan-2-ylmethylsulfanyl and morpholin-4-ylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19(20-7-13-25-15-18-2-1-10-24-18)17-5-3-16(4-6-17)14-21-8-11-23-12-9-21/h1-6,10H,7-9,11-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSFLOOLWYEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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